molecular formula C16H15ClN2O2 B4918677 3-acetamido-N-(3-chloro-4-methylphenyl)benzamide

3-acetamido-N-(3-chloro-4-methylphenyl)benzamide

Cat. No.: B4918677
M. Wt: 302.75 g/mol
InChI Key: UJSOYMIQHIEAHT-UHFFFAOYSA-N
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Description

3-acetamido-N-(3-chloro-4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetamido group and a chloro-methylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(3-chloro-4-methylphenyl)benzamide typically involves the reaction of 3-chloro-4-methylaniline with acetic anhydride to form N-(3-chloro-4-methylphenyl)acetamide. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(3-chloro-4-methylphenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

3-acetamido-N-(3-chloro-4-methylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetamido-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)acetamide
  • 3-acetamido-5-chlorobenzamide
  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

Uniqueness

3-acetamido-N-(3-chloro-4-methylphenyl)benzamide is unique due to its specific structural features, such as the presence of both acetamido and chloro-methylphenyl groups.

Properties

IUPAC Name

3-acetamido-N-(3-chloro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-10-6-7-14(9-15(10)17)19-16(21)12-4-3-5-13(8-12)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSOYMIQHIEAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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